molecular formula C16H11BrN4O2S B3399156 7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1040632-54-9

7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B3399156
CAS No.: 1040632-54-9
M. Wt: 403.3 g/mol
InChI Key: QBZDTFBIRQWZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazolo[1,5-d][1,2,4]triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multiple steps:

    Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Bromobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the pyrazolo[1,5-d][1,2,4]triazinone core, followed by bromination.

    Attachment of the Furyl Group: The furyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3-chlorobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
  • 7-[(3-methylbenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Uniqueness

Compared to similar compounds, 7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, with CAS number 1040632-54-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H11BrN4O2S
  • Molecular Weight : 403.3 g/mol
  • Structure : The compound features a pyrazolo-triazine core with a bromobenzyl thioether and a furyl group, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer properties and potential as an enzyme inhibitor.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazin can exhibit significant cytotoxic effects against various cancer cell lines. The MTT assay showed that certain derivatives had stronger cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
  • Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis through the activation of caspases (caspase 3/7 and caspase 9), suppression of NF-κB signaling, and promotion of pro-apoptotic factors such as p53 and Bax .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes:

  • Carboxylesterase Inhibition : Research indicates that similar compounds in the pyrazolo family can act as selective inhibitors of carboxylesterase (CaE). Molecular docking studies suggest that these compounds bind effectively to the active site of CaE, indicating a potential pathway for therapeutic applications in conditions where CaE is implicated .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResults
AnticancerMTT AssayStrong cytotoxicity against MCF-7 and MDA-MB-231 cells
Apoptosis InductionCaspase ActivationIncreased caspase 3/7 and caspase 9 activity
Enzyme InhibitionMolecular DockingEffective binding to carboxylesterase

Case Studies

  • Study on Anticancer Properties :
    • Researchers synthesized novel pyrazolo derivatives and tested their efficacy against breast cancer cell lines. The results indicated that certain compounds had enhanced anticancer activity compared to traditional treatments, suggesting a promising avenue for further development .
  • Enzyme Inhibition Mechanisms :
    • A study focused on the molecular docking of various pyrazolo compounds revealed that modifications in their structure significantly impacted their inhibitory potency against CaE. Enhanced activity was observed with specific substitutions that improved binding affinity within the enzyme's active site .

Properties

IUPAC Name

7-[(3-bromophenyl)methylsulfanyl]-2-(furan-2-yl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O2S/c17-11-4-1-3-10(7-11)9-24-16-19-18-15(22)13-8-12(20-21(13)16)14-5-2-6-23-14/h1-8H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZDTFBIRQWZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 4
7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 5
7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 6
7-[(3-bromobenzyl)thio]-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.